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Compound of Interest

Compound Name: N-0861 racemate

Cat. No.: B2888030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of N-0861 racemate, a

selective adenosine A1 receptor antagonist, with a well-characterized alternative, 8-

Cyclopentyl-1,3-dipropylxanthine (DPCPX). The information presented herein is intended to

assist researchers in selecting the most appropriate tool for their studies by providing objective

performance data based on available experimental evidence.

Executive Summary
N-0861 is a potent and highly selective antagonist for the adenosine A1 receptor.[1]

Experimental data demonstrates a significant preference for the A1 subtype over the A2A

receptor, a crucial factor for studies aiming to isolate A1-mediated effects. This guide

summarizes the available quantitative data on the binding affinities of N-0861 and compares

them to DPCPX, another widely used selective A1 antagonist. Detailed experimental protocols

for assessing receptor binding are also provided to ensure reproducibility and aid in the design

of future experiments.

Data Presentation: Receptor Binding Affinity
Comparison
The following table summarizes the binding affinities (Ki values) of N-0861 racemate and

DPCPX for the four subtypes of human adenosine receptors. Lower Ki values indicate higher
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binding affinity.

Compound

Adenosine
A1
Receptor
(Ki)

Adenosine
A2A
Receptor
(Ki)

Adenosine
A2B
Receptor
(Ki)

Adenosine
A3
Receptor
(Ki)

Selectivity
(A1 vs.
A2A)

N-0861

racemate

0.7 µM (700

nM)¹

~427 µM

(estimated)²

Data not

available

Data not

available
~610-fold

DPCPX 0.46 nM 330 nM
Data not

available

Data not

available
~717-fold

¹ Data from radioligand binding assays on human atrial membranes. ² Estimated based on the

reported ~610-fold selectivity for A1 over A2 receptors in brain tissues.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of N-
0861 racemate and its alternatives.

Radioligand Binding Assay for Adenosine Receptor
Affinity
This protocol is a standard method used to determine the binding affinity of a compound for a

specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., N-0861 racemate,

DPCPX) for adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

Cell membranes expressing the human adenosine receptor subtype of interest.

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for

A2A).

Test compound (N-0861 racemate or DPCPX) at various concentrations.
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Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g.,

theophylline).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a

suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in

the assay buffer.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a

concentration near its Kd, and varying concentrations of the test compound.

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C)

for a sufficient time to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity using a scintillation counter.

Data Analysis:

Determine the specific binding by subtracting the non-specific binding from the total

binding.
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Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a one-site competition model to determine the IC50 value (the concentration

of the test compound that inhibits 50% of the specific radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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